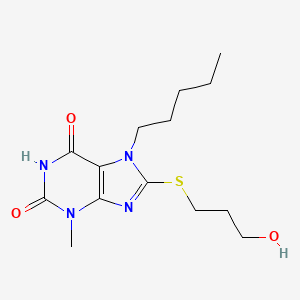

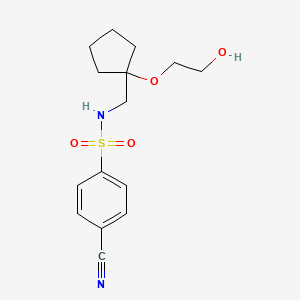

8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleotides, which are the building blocks of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, which is a two-ring structure composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring. The 3-hydroxypropylsulfanyl and pentyl groups would be attached at the 8 and 7 positions of the purine structure, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The purine ring is aromatic and relatively stable, but the 3-hydroxypropylsulfanyl and pentyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Compounds with alkyl-substituted and sulfanyl modifications, such as those in the study of aromatase inhibitors, have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis, which is crucial in the treatment of hormone-dependent breast cancer. Such studies underscore the importance of structural modifications in enhancing biological activity, a principle that could apply to the research and development of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for therapeutic applications (Hartmann & Batzl, 1986).

Growth Stimulation in Agriculture

Alkylation reactions and the synthesis of compounds with specific sulfanyl groups have shown potential in stimulating the growth of sunflower seedlings, indicating the relevance of such chemical modifications in agricultural science. This application suggests that similar compounds, including 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione, could be explored for their agrochemical properties to enhance plant growth and productivity (Buryi et al., 2019).

Chemical Transformations and Structural Analysis

Research into the synthesis and characterisation of Schiff bases derived from similar dihydropyridine derivatives, as well as their reaction mechanisms, provides insights into the chemical versatility and potential applications of these compounds in material science, catalysis, and as intermediates in organic synthesis. Such studies can guide the functionalization of 8-(3-Hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione for specific scientific applications (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Metabolic and Pharmacokinetic Studies

The investigation of the metabolism of structurally related compounds, including the identification of urinary metabolites via mass spectrometric techniques, is crucial in the pharmacokinetics and toxicology fields. Understanding how similar compounds are metabolized in the body can provide essential information for developing new drugs or chemicals with improved safety profiles and efficacy (Kohler et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

8-(3-hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-3-4-5-7-18-10-11(15-14(18)22-9-6-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPISLYHRPGJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-amino-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2996203.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)

![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)